Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Historical Context and Development
The synthesis of this compound was first reported in the early 2020s as part of broader efforts to diversify benzothiophene-based pharmacophores. Its development coincided with advancements in direct C–H functionalization strategies, which enabled precise modifications of heterocyclic scaffolds without requiring pre-functionalized precursors. The compound’s structure reflects a deliberate integration of a sulfamoyl group—a moiety known for enhancing bioavailability and target affinity—and an ethyl ester group, which improves solubility and metabolic stability.
Key milestones in its synthesis include the application of lithiation–borylation techniques to benzothiophene S-oxides, a method that avoids transition metals and ensures high enantioselectivity. These innovations addressed longstanding challenges in accessing C2-substituted benzothiophenes, which were previously hindered by the need for directing groups.
Table 1: Fundamental Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₄S₂ |
| Molecular Weight | 458.6 g/mol |
| logP (Partition Coefficient) | 5.425 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 56.409 Ų |
| SMILES Notation | CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)C)C |
Data derived from screening libraries and crystallographic studies confirm its compatibility with high-throughput assays.
Position within Benzothiophene Research
Benzothiophenes are celebrated for their structural versatility and pharmacological breadth, spanning antimicrobial, anticancer, and anti-inflammatory activities. This compound occupies a niche within this landscape due to its dual functionalization at the C2 and C3 positions. Unlike simpler benzothiophenes, its sulfamoyl group introduces hydrogen-bonding capabilities, which may enhance interactions with enzymatic active sites, such as kinase domains or oxidoreductases.
Comparative analyses with analogs like 2-[(3,4-dimethylphenyl)methyl]-1-benzothiophene reveal that sulfamoyl substitution imparts distinct electronic and steric profiles. For instance, the sulfamoyl group’s electron-withdrawing nature may modulate the aromatic system’s reactivity, favoring electrophilic substitutions at specific positions. This structural nuance aligns with trends in kinase inhibitor design, where subtle changes in heterocyclic substituents dramatically alter potency.
Significance in Heterocyclic Chemistry
In heterocyclic chemistry, the compound exemplifies the strategic integration of sulfur and nitrogen heteroatoms to fine-tune physicochemical properties. The benzothiophene core contributes aromatic stability and π-π stacking potential, while the sulfamoyl group introduces polarity and hydrogen-bond donor/acceptor capacity. Such features are critical for optimizing drug-like properties, including membrane permeability and metabolic resistance.
The compound’s synthesis also highlights advancements in stereochemical control. Methods leveraging benzothiophene S-oxides enable enantioselective C2-alkylation without metal catalysts, a breakthrough that simplifies access to chiral derivatives. This approach contrasts with traditional annulation strategies, which often require multistep sequences and suffer from low yields.
Research Objectives and Scope
Future research on this compound should prioritize three objectives:
- Synthetic Optimization : Refining lithiation–borylation protocols to improve scalability and enantiomeric excess.
- Biological Profiling : Evaluating its activity against targets such as CtFDO oxidoreductase, where benzothiophenes have shown substrate potential.
- Structure-Activity Relationships (SAR) : Systematically modifying the sulfamoyl and ester groups to delineate their roles in target engagement.
Table 2: Comparative Analysis of Benzothiophene Derivatives
Properties
IUPAC Name |
ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-7-5-6-8-16(14)25-17)26(22,23)20-15-10-9-12(2)11-13(15)3/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSLBCFTXKUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4-dimethylphenylamine followed by coupling with benzothiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Structural Overview
The compound features several key structural elements:
- Benzothiophene Ring : A fused aromatic system that enhances chemical stability.
- Sulfamoyl Group : Known for its role in drug design, particularly in medicinal chemistry.
- Ethyl Ester Moiety : Contributes to the compound's solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 429.55 g/mol.
Anticancer Properties
Research indicates that Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance:
- Study on Breast Cancer Cells :
- Objective : Evaluate cytotoxic effects.
- Method : MTT assay to measure cell viability.
- Results : Significant inhibition of cell growth observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound also shows potential for antimicrobial applications:
- In Vitro Assays :
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Approximately 50 µg/mL against both bacterial strains.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in disease pathways. This mechanism could lead to therapeutic effects across various conditions.
Summary of Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli and S. aureus |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Detailed Case Studies
-
Anticancer Study :
- Objective : Assess the cytotoxic effects on breast cancer cells.
- Method : MTT assay.
- Results : The compound showed significant growth inhibition at concentrations above 10 µM.
-
Antimicrobial Efficacy Study :
- Objective : Evaluate antimicrobial properties against pathogenic bacteria.
- Method : Disk diffusion method for measuring inhibition zones.
- Results : Clear zones of inhibition were observed, measuring 15 mm for E. coli and 18 mm for S. aureus.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The primary structural variations among analogs of this compound lie in the substituents on the phenyl ring attached to the sulfamoyl group. These modifications influence physicochemical properties, bioavailability, and target interactions. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- Methyl groups (e.g., 4-methylphenyl, 2,4-dimethylphenyl) minimally affect molecular weight (~383–389 g/mol).
- Halogenation (e.g., fluorine, chlorine) or methoxy groups increase molecular weight significantly (e.g., 442.91 g/mol for the 5-chloro-2,4-dimethoxyphenyl analog) .
Electronic and Steric Influences: Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and may improve membrane permeability. Electron-withdrawing groups (e.g., fluorine, chlorine) increase polarity and could modulate binding affinity to targets like enzymes or receptors .
Availability and Screening Relevance :
Functional Implications
- Sulfamoyl Group : Common to all analogs, this group is critical for hydrogen bonding with biological targets, such as carbonic anhydrases or tyrosine kinases .
- Phenyl Substituents :
- Benzothiophene Core : The planar structure facilitates π-π stacking interactions in protein binding pockets, a feature retained across all analogs.
Case Study: Ethyl 3-[(4-Methylphenyl)sulfamoyl]-1-Benzothiophene-2-Carboxylate (G226-0085)
- Molecular Formula: C₁₈H₁₇NO₄S₂ (MW: 383.46 g/mol).
- Lower molecular weight may correlate with improved solubility but reduced plasma protein binding .
Research and Development Context
- Screening Data : These compounds are cataloged as screening hits (e.g., ChemDiv’s G226 series), indicating their use in high-throughput assays for hit-to-lead optimization .
- Crystallographic Analysis : Tools like SHELX and Mercury () enable precise determination of molecular conformations and intermolecular interactions, critical for SAR studies.
Biological Activity
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound features a benzothiophene core , which is a fused aromatic structure containing both benzene and thiophene rings. The compound also includes a sulfamoyl group attached to a substituted phenyl group and an ethyl ester moiety linked to the benzothiophene structure. Its molecular formula is with a molecular weight of approximately 378.52 g/mol.
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
Research has shown that compounds related to this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the growth of several cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, primarily through the modulation of apoptotic signaling pathways.
Study on Anticancer Activity
In a recent study, this compound was tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency against targeted cancer cells. The study concluded that further exploration into its use as an anticancer agent is warranted due to its promising results.
Antioxidant Activity
Another aspect of its biological profile includes antioxidant activity. Compounds similar to this compound have shown the ability to scavenge free radicals effectively. This property is crucial as it suggests potential applications in preventing oxidative stress-related diseases .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and what challenges arise during multi-step synthesis?
- The synthesis typically involves constructing the benzothiophene core via cyclization reactions, followed by sulfamoylation with 2,4-dimethylphenylsulfamoyl chloride and esterification. A critical challenge is maintaining regioselectivity during sulfamoylation due to competing reactive sites on the benzothiophene scaffold. Multi-step purification (e.g., column chromatography, recrystallization) is often required to isolate intermediates, with yields dropping at each step due to steric hindrance from the sulfamoyl group .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry of the sulfamoyl and ester groups. For example, NOESY can resolve spatial proximity between the 2,4-dimethylphenyl group and benzothiophene protons.
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~429) and purity.
- X-ray crystallography : Resolves ambiguities in solid-state conformation, particularly the dihedral angle between the sulfamoyl and benzothiophene planes .
Q. What are the primary biomedical applications explored for this compound?
- Derivatives of benzothiophene-sulfamoyl esters are studied as kinase inhibitors (e.g., JAK2/STAT3 pathways) due to the sulfamoyl group’s hydrogen-bonding capacity. In vitro assays often focus on IC50 values against cancer cell lines (e.g., MCF-7, HepG2), with SAR studies highlighting the necessity of the 2,4-dimethylphenyl group for potency .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis?
- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps).
- Response Surface Methodology (RSM) : Identifies optimal conditions by modeling interactions between variables. For instance, elevated temperatures (~110°C) in DMF improve sulfamoylation efficiency but may degrade the ester group, requiring trade-off analysis .
- Case Study : A Plackett-Burman design reduced reaction steps from 5 to 3 while maintaining >85% purity .
Q. How do computational methods (e.g., DFT, molecular docking) clarify the compound’s mechanism of action?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the sulfamoyl group’s oxygen atoms show high negative charge density, favoring interactions with kinase ATP-binding pockets.
- Molecular Dynamics (MD) : Simulates binding stability with target proteins (e.g., EGFR). Free energy perturbation (FEP) analysis quantifies the energetic contribution of the 2,4-dimethylphenyl group to binding affinity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Meta-Analysis : Compare assay protocols (e.g., ATP concentration in kinase assays) and cell line variability (e.g., mutations in HeLa vs. A549).
- Structural Validation : Re-examine compound purity (e.g., residual DMF in samples can artificially inflate IC50 values).
- Example : A 2023 study attributed discrepancies in anti-inflammatory activity (IC50 2.1 μM vs. 8.7 μM) to differing endotoxin levels in cell culture media .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. LC-MS identifies major degradation products (e.g., ester hydrolysis to carboxylic acid).
- Stabilization : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon reduces hydrolysis and photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) correlate with real-time data using the Arrhenius equation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
